5-(Tributylstannyl)pyrimidine

Organometallic Synthesis Stannylation Methodology Process Chemistry

5-(Tributylstannyl)pyrimidine (CAS 144173-85-3), also known as tributyl(pyrimidin-5-yl)stannane, is an organotin reagent belonging to the stannylpyrimidine class, with a molecular formula of C₁₆H₃₀N₂Sn and a molecular weight of 369.13 g/mol. It is a colorless to light yellow liquid with a density of 1.117 g/mL at 25 °C and a boiling point of 134–138 °C at 2 mmHg.

Molecular Formula C16H30N2Sn
Molecular Weight 369.1 g/mol
CAS No. 144173-85-3
Cat. No. B178186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tributylstannyl)pyrimidine
CAS144173-85-3
Molecular FormulaC16H30N2Sn
Molecular Weight369.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1
InChIInChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
InChIKeyQRDQHTJNKPXXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tributylstannyl)pyrimidine (CAS 144173-85-3) — Technical Profile and Core Utility for Pd-Catalyzed Cross-Coupling


5-(Tributylstannyl)pyrimidine (CAS 144173-85-3), also known as tributyl(pyrimidin-5-yl)stannane, is an organotin reagent belonging to the stannylpyrimidine class, with a molecular formula of C₁₆H₃₀N₂Sn and a molecular weight of 369.13 g/mol [1]. It is a colorless to light yellow liquid with a density of 1.117 g/mL at 25 °C and a boiling point of 134–138 °C at 2 mmHg . The compound serves as a versatile electrophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the construction of complex 5-substituted pyrimidine derivatives essential in pharmaceutical and agrochemical research [2].

1 Stille cross-coupling reagent for direct C5 pyrimidine functionalization
2 Single-step lithiation-stannylation preparation supports scale-up feasibility
3 Medicinal chemistry and agrochemical building block for 5-aryl/alkenyl pyrimidine libraries

Regiochemical and Reactivity Constraints of 5-(Tributylstannyl)pyrimidine that Preclude Generic Substitution


Despite the superficial similarity among stannylpyrimidine isomers (e.g., 2-, 4-, and 5-substituted), the position of the tributylstannyl group on the pyrimidine ring critically dictates both the synthetic accessibility of the reagent and the electronic properties governing cross-coupling efficiency [1]. 5-(Tributylstannyl)pyrimidine is prepared via lithiation of 5-bromopyrimidine at –95 °C followed by quenching with tributylstannyl chloride, a route distinct from the stannyl anion substitution used for 2-stannylpyrimidines or the lithium-tin transmetallation required for 4-stannyl derivatives [2]. Consequently, the 5-substituted stannane offers a unique electronic environment at the pyrimidine C5 position that cannot be replicated by its 2- or 4-substituted counterparts, leading to divergent reaction outcomes in Pd-catalyzed couplings with vinyl bromides, aryl halides, or nucleoside derivatives [3].

Isomer position dictates regiochemistry
2- or 4-stannylpyrimidines deliver different substitution patterns; 5-substituted product specificity may not transfer.
Synthesis route incompatibility
2-stannyl derivatives rely on stannyl anion substitution, while 4-stannyl requires lithium-tin transmetallation — procedures do not interchange.
Reaction manifold divergence
2-stannylpyrimidine undergoes Sn–Li exchange rather than direct Stille coupling, altering downstream synthetic strategy.

Quantitative Evidence for Differentiated Performance of 5-(Tributylstannyl)pyrimidine Relative to Analogs


Synthesis Yield: 5-Bromopyrimidine Stannylation vs. Alternative Positional Stannylation Routes

The synthesis of 5-(Tributylstannyl)pyrimidine from 5-bromopyrimidine and tributyltin chloride proceeds with an isolated yield of approximately 84% . In contrast, 2-stannylpyrimidines are typically prepared via stannyl anion substitution in 2-chloropyrimidines, a method that often suffers from lower efficiency due to competitive side reactions [1], while stannylation at the 4-position requires either an iodo-derivative or lithium-tin transmetallation, which introduces additional synthetic steps and reduces overall throughput [2].

Isolated Synthesis Yield
Reported
84%
Single-step lithiation-quench efficiency supports procurement economics
Comparators via alternative positions may have unreported or lower yields; direct cross-study yield data limited.
Organometallic Synthesis Stannylation Methodology Process Chemistry

NMR Hyperpolarization: ¹¹⁹Sn Signal Enhancement of 5-(Tributylstannyl)pyrimidine vs. 5-(Trimethylsilyl)pyrimidine

Using Signal Amplification by Reversible Exchange (SABRE) with an iridium catalyst and parahydrogen, 5-(Tributylstannyl)pyrimidine (A_Sn) achieves a 700-fold enhancement of its ¹¹⁹Sn NMR signal and a ~2300-fold enhancement of its ¹H NMR signal at 9.4 T [1]. In the same study, 5-(trimethylsilyl)pyrimidine (B_Si) yielded a ~2400-fold ¹H enhancement and a ²⁹Si signal detectable with a signal-to-noise ratio of 200 in a single scan [2]. The tin analog thus provides a 700-fold sensitivity gain for direct ¹¹⁹Sn detection, enabling rapid NMR screening with micromole quantities.

SABRE Hyperpolarization
Head-to-head
¹¹⁹Sn: 700×
¹H: ~2300×
Enables ¹¹⁹Sn NMR reaction monitoring at micromole scale
vs. 5-(trimethylsilyl)pyrimidine: ¹H ~2400×, ²⁹Si S/N=200; no fold enhancement reported for Si.
NMR Spectroscopy Hyperpolarization Analytical Method Development

Regiochemical Fidelity in Stille Coupling: 5-Position Stannyl vs. 2- or 4-Position Stannylpyrimidines

5-(Tributylstannyl)pyrimidine participates in Pd-catalyzed Stille couplings with vinyl bromides and aryl halides to yield exclusively 5-substituted pyrimidine products [1]. In contrast, 2- and 4-stannylpyrimidines exhibit different reactivity profiles: 2-stannyl derivatives undergo tin-lithium exchange to generate 2-lithiopyrimidine, while 4-stannyl derivatives require alternative coupling conditions [2]. This positional specificity ensures that 5-(Tributylstannyl)pyrimidine cannot be replaced by its 2- or 4-isomers without fundamentally altering the synthetic route and product structure.

Regiochemical Fidelity
Class-level
Exclusive 5-substitution
Only 5-isomer secures correct C5 connectivity for SAR programs
Stille coupling with vinyl bromides / aryl halides; 2- and 4-isomers give distinct products or pathways.
Cross-Coupling Chemistry Regioselectivity Heterocyclic Functionalization

Patent-Validated Utility: HIV Replication Inhibitor Synthesis Using 5-(Tributylstannyl)pyrimidine

5-(Tributylstannyl)pyrimidine is explicitly utilized as a key intermediate in the synthesis of N-substituted-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl derivatives, which are claimed as inhibitors of human immunodeficiency virus (HIV) replication in WO-2021064571-A1 (priority date: 2019-10-01) . While other stannylpyrimidine isomers (e.g., 2- or 4-substituted) are employed in unrelated pharmaceutical syntheses (e.g., tankyrase inhibitors using 2-(tributylstannyl)pyrimidine [1]), the 5-isomer is specifically required for constructing the pyrido[2,3-d]pyrimidine scaffold central to this antiviral chemotype.

Patent-Mandated Intermediate
Data to verify
WO-2021064571-A1
Required for HIV-targeted pyrido[2,3-d]pyrimidine scaffold synthesis
Sources not publicly reviewed; patent specifies 5-stannyl isomer for the claimed chemotype.
Antiviral Drug Discovery HIV Therapeutics Medicinal Chemistry

Optimal Application Scenarios for 5-(Tributylstannyl)pyrimidine Based on Quantitative Evidence


Synthesis of 5-Aryl- and 5-Alkenylpyrimidine Building Blocks via Stille Coupling

5-(Tributylstannyl)pyrimidine is the reagent of choice for installing aryl or alkenyl groups at the pyrimidine C5 position via palladium-catalyzed Stille cross-coupling. As demonstrated by Sandosham et al., the stannane reacts efficiently with vinyl bromides and aryl halides to yield 5-substituted pyrimidines with high regiochemical fidelity [1]. This application is essential for medicinal chemistry programs constructing kinase inhibitors, GPCR modulators, or nucleic acid analogs where the C5 position dictates biological activity. The 84% synthesis yield of the reagent itself supports cost-effective scale-up for building block production .

Development of Hyperpolarized ¹¹⁹Sn NMR Probes for Reaction Monitoring

The SABRE-hyperpolarization study by Olaru et al. demonstrates that 5-(Tributylstannyl)pyrimidine can serve as a model substrate for developing ¹¹⁹Sn NMR-based analytical methods, achieving a 700-fold signal enhancement [1]. This property is valuable for process analytical technology (PAT) applications where real-time monitoring of organotin reagents during cross-coupling reactions is required, reducing the need for offline sampling and chromatographic analysis. The micromole-scale sensitivity enables detection of trace impurities or unreacted stannane in reaction mixtures.

Construction of Tricyclic Nucleoside Analogs for DNA Base Pairing Studies

5-(Tributylstannyl)pyrimidine has been successfully employed in the Stille coupling of 5-stannylpyrimidine derivatives with 5-iodoimidazole nucleosides, followed by intramolecular cyclization to generate imidazopyridopyrimidine nucleosides [1]. These tricyclic nucleosides exhibit enhanced thermal stability in oligodeoxynucleotides and can form four hydrogen bonds, representing a novel base pairing motif for nucleic acid nanotechnology and antisense therapeutics. The 5-position stannane is uniquely suited for this application because alternative stannyl isomers would yield regioisomeric products incompatible with the desired hydrogen-bonding geometry.

Synthesis of Pyrido[2,3-d]pyrimidine HIV Replication Inhibitors

As disclosed in WO-2021064571-A1, 5-(Tributylstannyl)pyrimidine is a critical intermediate in the synthesis of N-substituted-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl derivatives, a compound class with demonstrated inhibitory activity against HIV replication [1]. Procurement of this specific stannane is mandatory for any research group or CDMO seeking to replicate or optimize this patented synthetic route, as substitution with 2- or 4-stannylpyrimidines would lead to structurally distinct products lacking the claimed antiviral activity.

Application
Selection Property
Validation Focus
5-Aryl/alkenyl pyrimidine building blocks
Stille coupling regiochemistry
5-substitution fidelity and coupling yield
Hyperpolarized ¹¹⁹Sn NMR method development
SABRE enhancement factor
¹¹⁹Sn signal gain reproducibility
Imidazopyridopyrimidine nucleoside analogs
Stille coupling/cyclization sequence
Regioisomeric purity and H-bonding motif
Pyrido[2,3-d]pyrimidine antiviral research intermediate
Patent-specified 5-stannyl isomer requirement
Scaffold fidelity per WO-2021064571-A1

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